2-Aminoquinolin-7-ol
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Overview
Description
2-Aminoquinolin-7-ol is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound features a quinoline core structure with an amino group at the second position and a hydroxyl group at the seventh position. Quinolines are known for their broad range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoquinolin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in ensuring efficient production. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinolines.
Scientific Research Applications
2-Aminoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Aminoquinolin-7-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In the case of its antimalarial activity, it is believed to interfere with the parasite’s mitochondrial function, leading to the disruption of energy production and eventual cell death .
Comparison with Similar Compounds
2-Aminoquinolin-4(1H)-one: Known for its potential pharmacological activities, including anticancer properties.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
5-Aminoquinolin-8-ol: Investigated for its antiproliferative activity against endothelial cells.
Uniqueness: 2-Aminoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group at the second position and a hydroxyl group at the seventh position makes it a versatile compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-aminoquinolin-7-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H,(H2,10,11) |
InChI Key |
AXFZOZCTLZVNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)O |
Origin of Product |
United States |
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